Potency and Subtype Selectivity: Adentri vs. Key A1 Antagonist Comparators
Adentri (CVT-124) demonstrates subnanomolar binding affinity for the human adenosine A1 receptor (Ki = 0.45 nM) and exceptional subtype selectivity, with 2400-fold preference for A1 over A2A receptors [1]. In direct comparison, Tonapofylline (BG-9928) exhibits significantly weaker A1 affinity (Ki = 7.4 nM, approximately 16-fold lower potency) . Derenofylline (SLV 320) shows a Ki of 1 nM for human A1, representing a >2-fold reduction in affinity relative to Adentri . The prototypical xanthine antagonist 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) has a reported Ki of 0.47 nM for A1 but only 150-fold selectivity over A2A, indicating substantially inferior subtype discrimination compared to Adentri's 2400-fold window [2]. These quantitative differences establish Adentri as a benchmark for A1 receptor studies where both high-affinity target engagement and minimal A2A/A3 off-target activity are required.
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | Ki = 0.45 nM (human A1); 2400-fold selectivity (A1 vs A2A) |
| Comparator Or Baseline | Tonapofylline (BG-9928): Ki = 7.4 nM (human A1); Derenofylline: Ki = 1 nM (human A1); DPCPX: Ki = 0.47 nM (A1), 150-fold selectivity |
| Quantified Difference | Adentri is 16-fold more potent than Tonapofylline; >2-fold more potent than Derenofylline; 16-fold higher A1/A2A selectivity than DPCPX |
| Conditions | Radioligand binding assays using cloned human adenosine receptor subtypes expressed in mammalian cell lines |
Why This Matters
Higher affinity reduces required compound concentrations in assays, minimizing solvent artifacts and non-specific effects, while superior selectivity reduces confounding off-target pharmacology in mechanistic studies.
- [1] Pfister, J. R., Belardinelli, L., Lee, G., Lum, R. T., Milner, P., Stanley, W. C., ... & Schreiner, G. (1997). Synthesis and biological evaluation of the enantiomers of the potent and selective A1-adenosine antagonist 1,3-dipropyl-8-[2-(5,6-epoxynorbonyl)]xanthine. Journal of Medicinal Chemistry, 40(12), 1773-1778. View Source
- [2] Bruns, R. F., Fergus, J. H., Badger, E. W., Bristol, J. A., Santay, L. A., Hartman, J. D., ... & Hays, S. J. (1987). Binding of the A1-selective adenosine antagonist 8-cyclopentyl-1,3-dipropylxanthine to rat brain membranes. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(1), 59-63. View Source
